molecular formula C31H38ClN7O7S2 B12929741 N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate

N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate

Cat. No.: B12929741
M. Wt: 720.3 g/mol
InChI Key: ZLFZITWZOYXXAW-DGVZIRGRSA-N
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Description

N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features multiple functional groups, including a chloropyridine moiety, a dimethylcarbamoyl group, and a thiazolopyridine ring system, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate typically involves multi-step organic reactions. The process may start with the preparation of the chloropyridine and thiazolopyridine intermediates, followed by coupling reactions to form the final product. Common reagents and conditions used in these reactions include:

    Chloropyridine Synthesis: Chlorination of pyridine derivatives using reagents like thionyl chloride or phosphorus pentachloride.

    Thiazolopyridine Formation: Cyclization reactions involving thioamides and α-haloketones.

    Coupling Reactions: Use of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide) to link the intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and automation to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloropyridine or thiazolopyridine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

    N1-(5-Chloropyridin-2-yl)-N2-(cyclohexyl)oxalamide: Lacks the thiazolopyridine and dimethylcarbamoyl groups.

    N1-(5-Chloropyridin-2-yl)-N2-(dimethylcarbamoyl)oxalamide: Lacks the cyclohexyl and thiazolopyridine groups.

    N1-(5-Chloropyridin-2-yl)-N2-(thiazolopyridine)oxalamide: Lacks the cyclohexyl and dimethylcarbamoyl groups.

Uniqueness

The uniqueness of N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate (CAS: 1255529-26-0) is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.

  • Molecular Formula : C24H30ClN7O4S
  • Molecular Weight : 548.07 g/mol
  • IUPAC Name : N1-(5-chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
  • Purity : 98%

Biological Activity Overview

The compound has been studied for its potential therapeutic applications in several areas:

Anticancer Activity

Research indicates that derivatives of compounds similar to N1-(5-Chloropyridin-2-yl)-N2... exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound's structure suggests it may interact with specific cellular pathways involved in cell proliferation and apoptosis. It is hypothesized to inhibit certain kinases or transcription factors critical for cancer cell survival.
  • Case Study : A study evaluating the cytotoxic effects of related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines including HeLa (cervical cancer) and MCF7 (breast cancer). The selectivity index (SI), which measures the ratio of cytotoxicity against cancer cells versus normal cells, was favorable (>3), indicating potential for therapeutic use .
Cell LineIC50 (μM)Selectivity Index
HeLa1.4>3
MCF73.0>3
BxPC-30.50>3

Antithrombotic Activity

The compound is structurally related to edoxaban, an anticoagulant that inhibits factor Xa in the coagulation cascade. Studies suggest that such compounds can modulate thrombosis by:

  • Mechanism : Inhibition of factor Xa leads to reduced thrombin generation and platelet activation.
  • Research Findings : In vitro studies showed that the compound effectively reduces clot formation in human plasma assays comparable to established anticoagulants .

Pharmacokinetics

Understanding the pharmacokinetics of N1-(5-Chloropyridin-2-yl)-N2... is crucial for assessing its therapeutic potential:

  • Absorption and Distribution : The compound is likely absorbed through the gastrointestinal tract and distributed widely due to its lipophilic nature.
  • Metabolism : Preliminary data suggest minimal metabolism via CYP450 pathways with a predominant form remaining unchanged in plasma .

Safety and Toxicology

While promising results have been observed regarding efficacy, safety profiles are essential for clinical application:

  • Toxicity Studies : Initial assessments indicate low toxicity levels in animal models at therapeutic doses. Long-term studies are necessary to evaluate chronic exposure effects.

Properties

Molecular Formula

C31H38ClN7O7S2

Molecular Weight

720.3 g/mol

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4R)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid

InChI

InChI=1S/C24H30ClN7O4S.C7H8O3S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;1-6-2-4-7(5-3-6)11(8,9)10/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);2-5H,1H3,(H,8,9,10)/t13-,15+,17-;/m1./s1

InChI Key

ZLFZITWZOYXXAW-DGVZIRGRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C

Origin of Product

United States

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